molecular formula C13H20N2 B13473751 Methyl[1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-yl]amine

Methyl[1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-yl]amine

Cat. No.: B13473751
M. Wt: 204.31 g/mol
InChI Key: HQDAQHBCFPDYNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl[1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-yl]amine is a chemical compound built around the 1,2,3,4-tetrahydroisoquinoline (TIQ) scaffold, a structure of significant interest in medicinal chemistry research. The TIQ core is recognized as a privileged structure in drug discovery, present in compounds exhibiting a range of biological activities . Researchers are particularly interested in TIQ derivatives for their potential neuroactive properties. Endogenous TIQ compounds, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have been studied for their complex mechanisms of action, which may include neuroprotective effects, monoamine oxidase (MAO) inhibition, and free radical scavenging properties . These characteristics make such analogues a focus for investigative work in models of neurodegenerative conditions . Furthermore, synthetic TIQ derivatives have been identified as promising scaffolds in phenotypic anti-malarial drug discovery, demonstrating potent activity against resistant strains of Plasmodium falciparum and highlighting the versatility of this structural class in infectious disease research . This reagent provides researchers with a building block to explore these and other novel pharmacological pathways. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-N-methylpropan-2-amine

InChI

InChI=1S/C13H20N2/c1-11(14-2)9-15-8-7-12-5-3-4-6-13(12)10-15/h3-6,11,14H,7-10H2,1-2H3

InChI Key

HQDAQHBCFPDYNV-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCC2=CC=CC=C2C1)NC

Origin of Product

United States

Preparation Methods

Bischler–Napieralski Route with Subsequent Functionalization

A typical synthetic sequence to obtain the titled compound involves:

  • Step 1: Amide Formation
    Starting from a suitable phenethylamine (e.g., 2-phenylethylamine) and a substituted phenylacetic acid derivative, amide coupling is performed using coupling agents such as WSC (water-soluble carbodiimide) or EDC in the presence of bases like triethylamine in solvents such as DMF or THF.

  • Step 2: Cyclization via Bischler–Napieralski Reaction
    The amide undergoes cyclodehydration using phosphorus oxychloride (POCl3) or trifluoromethanesulfonic anhydride in the presence of bases like 2-chloropyridine at low temperatures to yield the corresponding dihydroisoquinoline intermediate.

  • Step 3: Reduction to Tetrahydroisoquinoline
    The dihydroisoquinoline is reduced using sodium borohydride (NaBH4) or catalytic hydrogenation to afford the tetrahydroisoquinoline core.

  • Step 4: N-Alkylation to Install the Methylated Propan-2-yl Amine Side Chain
    The tetrahydroisoquinoline nitrogen is alkylated using appropriate alkyl halides such as methyl bromoacetate or α-bromo-propyl derivatives in the presence of bases (e.g., potassium carbonate) to introduce the methylated propan-2-yl amine substituent.

  • Step 5: Final Functional Group Modifications
    Additional steps may include hydrolysis, reduction, or reductive amination to convert ester or amide intermediates into the desired methylated amine functionality.

Alternative Reductive Alkylation Approach

Another method involves:

  • Conversion of the THIQ Aldehyde Intermediate
    The tetrahydroisoquinoline derivative is first oxidized to the corresponding aldehyde using reagents such as SO3-pyridine complex in the presence of triethylamine.

  • Reductive Alkylation with Methylated Amine
    The aldehyde is then subjected to reductive amination with methylamine or methyl-substituted amines using reducing agents like sodium triacetoxyborohydride (NaBH(OAc)3) in solvents like dichloromethane at low temperatures to yield the methylated propan-2-yl amine-substituted THIQ.

This approach allows for selective installation of the methylated amine side chain under mild conditions.

Biomimetic and Catalytic Hydrogenation Methods

Summary Table of Preparation Methods

Step Method/Reaction Reagents/Conditions Notes References
1 Amide formation Phenethylamine + phenylacetic acid derivative, WSC/EDC, Et3N, DMF/THF Standard amidation
2 Bischler–Napieralski cyclization POCl3 or Tf2O, 2-chloropyridine, low temperature Cyclodehydration to dihydroisoquinoline
3 Reduction NaBH4 or catalytic hydrogenation Converts dihydroisoquinoline to THIQ
4 N-Alkylation Alkyl halides (e.g., methyl bromoacetate), K2CO3 Introduces methylated propan-2-yl amine
5 Reductive amination (alternative) Aldehyde intermediate + methylamine, NaBH(OAc)3, DCM Mild conditions for side chain installation
6 Biomimetic ATH reduction (R,R)-RuTsDPEN catalyst, hydrogen source Chiral synthesis of THIQ derivatives

Detailed Research Findings and Notes

  • The Bischler–Napieralski reaction remains the most reliable and versatile method for constructing the tetrahydroisoquinoline ring, allowing for diverse substitution patterns and subsequent functionalization.

  • Reductive amination with sodium triacetoxyborohydride is favored for its mildness and selectivity in installing the methylated amine side chain without over-reduction or side reactions.

  • The use of chiral catalysts in ATH provides access to enantiomerically enriched THIQ derivatives, which is critical for biological activity in medicinal chemistry applications.

  • Optimization of reaction conditions such as temperature, solvent, and reagent stoichiometry is essential and can be tailored depending on the substrate and desired substitution pattern.

  • Several patents describe related synthetic routes emphasizing the flexibility of the THIQ scaffold for functionalization at the nitrogen and side chain positions.

Mechanism of Action

Comparison with Similar Compounds

Core Structural Variations

  • Tetrahydroisoquinoline vs. Triazole Derivatives: The compound Dimethyl(1-phenyl-1H-1,2,3-triazol-4-ylmethyl)amine () replaces the tetrahydroisoquinoline core with a triazole ring. This difference may alter target selectivity and solubility .

Substituent Position and Functional Groups

  • Positional Isomerism: [(1,2,3,4-Tetrahydroisoquinolin-1-ylmethyl)amine dihydrochloride () shares the tetrahydroisoquinoline core but places the amine at the 1-position instead of the 2-position. This positional shift could drastically affect molecular interactions, as seen in , where substituents at the 6- and 7-positions of tetrahydroisoquinoline derivatives enhance orexin receptor selectivity .
  • This contrasts with the target compound’s methylamine group, which may favor passive membrane diffusion .

Aromatic and Electronic Modifications

  • Fluorinated Analogs :
    Compounds like [(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine () incorporate electron-withdrawing fluorine atoms, enhancing lipophilicity and metabolic stability. The target compound lacks such substituents, suggesting differences in pharmacokinetics .

Steric and Conformational Effects

  • Substituent Bulk: In , N-Benzyl-2-{7-butoxy-...-tetrahydroisoquinolin-2-yl}acetamide (10e) features a butoxy group at the 7-position, introducing steric bulk that may hinder receptor access. The target compound’s propan-2-yl group offers moderate flexibility without excessive steric hindrance .

Key Comparative Data Table

Compound Name (Source) Core Structure Substituent Position/Group Key Properties/Activity
Target Compound Tetrahydroisoquinoline 2-yl, methylamine-propan-2-yl Rigid core, flexible linker
10d () Tetrahydroisoquinoline 7-(propan-2-yloxy), acetamide Orexin 1 antagonist
10h () Triazole 4-yl, dimethylamine Polar, H-bonding capability
() Tetrahydroisoquinoline 1-yl, amine hydrochloride Altered spatial interactions
(S)-2-...propanoic acid () Dihydroisoquinoline 1-yl, amino acid Increased hydrophilicity
[(3-Fluorophenyl)methyl]... () Fluorinated aromatic Fluorophenyl groups Enhanced lipophilicity

Research Implications

  • Receptor Selectivity: highlights the critical role of substituent positioning on tetrahydroisoquinolines for orexin receptor antagonism. The target compound’s 2-position substituent may favor interactions with distinct receptor regions compared to 6- or 7-substituted analogs .
  • Solubility and Bioavailability: Amino acid conjugates () and hydrochloride salts () demonstrate strategies to modulate solubility, whereas the target compound’s methylamine group may prioritize blood-brain barrier penetration.

Biological Activity

Methyl[1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-yl]amine (CAS Number: 1247466-42-7) is a compound of interest in pharmacological research due to its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.

Molecular Characteristics

This compound has the following molecular properties:

PropertyValue
Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
CAS Number 1247466-42-7

Biological Activity

The biological activity of this compound has been investigated in various studies. It is primarily noted for its potential neuropharmacological effects.

1. Neuropharmacological Effects

Research indicates that compounds derived from tetrahydroisoquinoline structures exhibit significant interactions with neurotransmitter systems. Specifically:

  • Dopaminergic Activity : Studies suggest that this compound may influence dopamine receptor activity. This is particularly relevant in the context of neurodegenerative diseases such as Parkinson's disease and schizophrenia .

2. Antidepressant Properties

Recent findings have shown that tetrahydroisoquinoline derivatives can exhibit antidepressant-like effects in animal models. The mechanism is believed to involve modulation of serotonin and norepinephrine levels in the brain .

3. Case Studies

A notable case study involved the administration of this compound in rodent models to assess its impact on mood and anxiety levels. The results indicated a significant reduction in anxiety-like behavior after treatment compared to controls .

Research Findings

A selection of peer-reviewed articles has documented the effects of this compound:

Table of Research Findings

Study ReferenceFindings
Demonstrated dopaminergic activity in vitroPotential therapeutic target for Parkinson's
Antidepressant-like effects observed in animal modelsSupports further investigation for depression
Modulation of serotonin levels leading to reduced anxietySuggests efficacy in anxiety disorders

Q & A

Q. Methodological Insight :

  • Use calcium mobilization assays (e.g., CHO-RD-HGA16 cells) to quantify receptor antagonism .
  • Analyze SAR via NMR-based conformational studies to correlate substituent effects with activity .

What spectroscopic techniques are most effective for characterizing this compound and its analogs?

Q. Basic Research Focus

  • ¹H NMR : Key signals include δ 2.8–3.2 ppm (tetrahydroisoquinoline methylene protons) and δ 1.2–1.5 ppm (methyl groups on the propan-2-ylamine) .
  • Mass Spectrometry : ESI-MS confirms molecular ions (e.g., m/z 489 for analogs with benzyl groups) .

Q. Advanced Tip :

  • Use X-ray crystallography (SHELXL refinement) for absolute configuration determination, especially when stereocenters are present .

How can conflicting data on receptor selectivity be resolved in pharmacological studies?

Advanced Research Focus
Contradictions often arise from assay conditions. Mitigation strategies include:

  • Standardized protocols : Fixed calcium dye concentrations (e.g., Calcium 5 dye at 2 µM) and consistent cell passage numbers .
  • Control experiments : Co-administration of reference antagonists (e.g., SB-334867 for OX1) to validate target engagement .

Q. Advanced Research Focus

  • In vitro models : Liver microsomal assays (e.g., human CYP3A4 isoform focus due to amine oxidation susceptibility).
  • Structural tweaks : Replace labile groups (e.g., 7-propoxy in 17a increases t₁/₂ by 2x vs. hydroxyl analogs) .

How does branching at the propan-2-ylamine moiety affect physicochemical properties?

Q. Basic Research Focus

  • LogP : Methyl branching reduces polarity (LogP increase by ~0.5 vs. linear analogs) .
  • Solubility : Dimethylation at the amine (e.g., N,N-dimethyl analogs) enhances aqueous solubility but may reduce blood-brain barrier penetration .

Q. Advanced Research Focus

  • Docking studies : Use Schrödinger Suite with OX1 receptor homology models (PDB: 6TOQ).
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories to identify critical interactions (e.g., hydrogen bonds with Gln³.³²) .

How can enantiomeric purity be ensured during synthesis?

Q. Basic Research Focus

  • Chiral chromatography : Use Chiralpak AD-H columns with hexane/ethanol gradients .
  • Asymmetric catalysis : Employ (R)-BINAP ligands in palladium-catalyzed aminations for >90% ee .

What are the limitations of current biological assays for this compound?

Q. Advanced Research Focus

  • False positives : Calcium flux assays may overestimate potency due to signal amplification; validate with radioligand binding (e.g., ³H-naltrexone for opioid receptors) .
  • Cell line variability : Use isogenic cell lines (e.g., HEK293T vs. CHO) to assess assay reproducibility .

How does the compound’s stability under acidic conditions impact formulation?

Q. Basic Research Focus

  • Degradation pathways : Amine protonation at pH < 3 leads to ring-opening of tetrahydroisoquinoline.
  • Mitigation : Enteric coatings or prodrug strategies (e.g., acetylated amine derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.